3-CHLORO-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
3-CHLORO-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chloro group, a nitro group, a pyridinyloxy group, a thienyl group, and a trifluoromethyl group, all attached to a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques, such as recrystallization, chromatography, and distillation, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group results in various substituted derivatives.
Scientific Research Applications
3-CHLORO-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives.
- Compounds with similar functional groups, such as nitro, chloro, and trifluoromethyl groups, exhibit comparable chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H12ClF3N6O4S |
---|---|
Molecular Weight |
560.9g/mol |
IUPAC Name |
3-chloro-N-(3-nitro-5-pyridin-3-yloxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H12ClF3N6O4S/c24-19-20(31-32-18(23(25,26)27)10-16(30-21(19)32)17-4-2-6-38-17)22(34)29-12-7-13(33(35)36)9-15(8-12)37-14-3-1-5-28-11-14/h1-11H,(H,29,34) |
InChI Key |
ICJSXURHPPTEIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CS5)C(F)(F)F |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CS5)C(F)(F)F |
Origin of Product |
United States |
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